molecular formula C17H17NO3 B2991368 2-(3-acetylphenoxy)-N-(4-methylphenyl)acetamide CAS No. 890635-43-5

2-(3-acetylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B2991368
CAS No.: 890635-43-5
M. Wt: 283.327
InChI Key: PJXYKLSLLZWIPL-UHFFFAOYSA-N
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Description

2-(3-acetylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with an acetyl group at the 3-position and an acetamide group bonded to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of 3-acetylphenol: This can be achieved through the Friedel-Crafts acylation of phenol with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Etherification: The 3-acetylphenol is then reacted with 2-chloroacetamide in the presence of a base like potassium carbonate to form 2-(3-acetylphenoxy)acetamide.

    Amidation: Finally, the 2-(3-acetylphenoxy)acetamide is reacted with 4-methylaniline under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetylphenoxy)-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The acetyl group can be reduced to form alcohols.

    Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-acetylphenoxy)-N-(4-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-acetylphenoxy)acetamide
  • N-(4-methylphenyl)acetamide
  • 3-acetylphenol

Uniqueness

2-(3-acetylphenoxy)-N-(4-methylphenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-(3-acetylphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-6-8-15(9-7-12)18-17(20)11-21-16-5-3-4-14(10-16)13(2)19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXYKLSLLZWIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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